

# Spectroscopic Profile of Diethyl 2-(2-cyanoethyl)malonate: A Technical Guide

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## Compound of Interest

Compound Name: **Diethyl 2-(2-cyanoethyl)malonate**

Cat. No.: **B094137**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 2-(2-cyanoethyl)malonate**, a key intermediate in various synthetic pathways. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

## Chemical Structure

Caption: Chemical structure of **Diethyl 2-(2-cyanoethyl)malonate**.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Diethyl 2-(2-cyanoethyl)malonate**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.20	Quartet	4H	-OCH <sub>2</sub> CH <sub>3</sub>
3.60	Triplet	1H	-CH(CH <sub>2</sub> CN)
2.55	Triplet	2H	-CH <sub>2</sub> CN
2.25	Quartet	2H	-CH <sub>2</sub> CH <sub>2</sub> CN
1.28	Triplet	6H	-OCH <sub>2</sub> CH <sub>3</sub>

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
167.9	C=O
118.5	CN
62.1	-OCH <sub>2</sub> CH <sub>3</sub>
48.9	-CH(CH <sub>2</sub> CN)
29.8	-CH <sub>2</sub> CH <sub>2</sub> CN
16.2	-CH <sub>2</sub> CN
14.0	-OCH <sub>2</sub> CH <sub>3</sub>

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
2984	C-H stretch (alkane)
2251	C≡N stretch (nitrile)
1736	C=O stretch (ester)
1258	C-O stretch (ester)
1180	C-O stretch (ester)
1028	C-C stretch

**Table 4: Mass Spectrometry (MS) Data**

m/z	Interpretation
213	[M] <sup>+</sup> (Molecular Ion)
168	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
140	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
113	[M - 2x COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
54	[CH <sub>2</sub> CH <sub>2</sub> CN] <sup>+</sup>

## Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A solution of **Diethyl 2-(2-cyanoethyl)malonate** was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution was transferred to a 5 mm NMR tube.

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

**<sup>1</sup>H NMR Acquisition:**

- Pulse Program: zg30
- Number of Scans: 16
- Receiver Gain: Adjusted automatically
- Acquisition Time: 3.99 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 8223.7 Hz
- Temperature: 298 K

**<sup>13</sup>C NMR Acquisition:**

- Pulse Program: zgpg30
- Number of Scans: 1024
- Receiver Gain: Adjusted automatically
- Acquisition Time: 1.31 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 24038.5 Hz
- Temperature: 298 K

**Data Processing:** The resulting Free Induction Decays (FIDs) were processed using Bruker TopSpin software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **Diethyl 2-(2-cyanoethyl)malonate** was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.

Acquisition Parameters:

- Scan Range: 4000 - 400  $\text{cm}^{-1}$
- Number of Scans: 16
- Resolution: 4  $\text{cm}^{-1}$
- Mode: Transmittance

Data Processing: The spectrum was baseline corrected and the peaks were identified and labeled using the spectrometer's software.

## Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5  $\mu\text{L}/\text{min}$ .

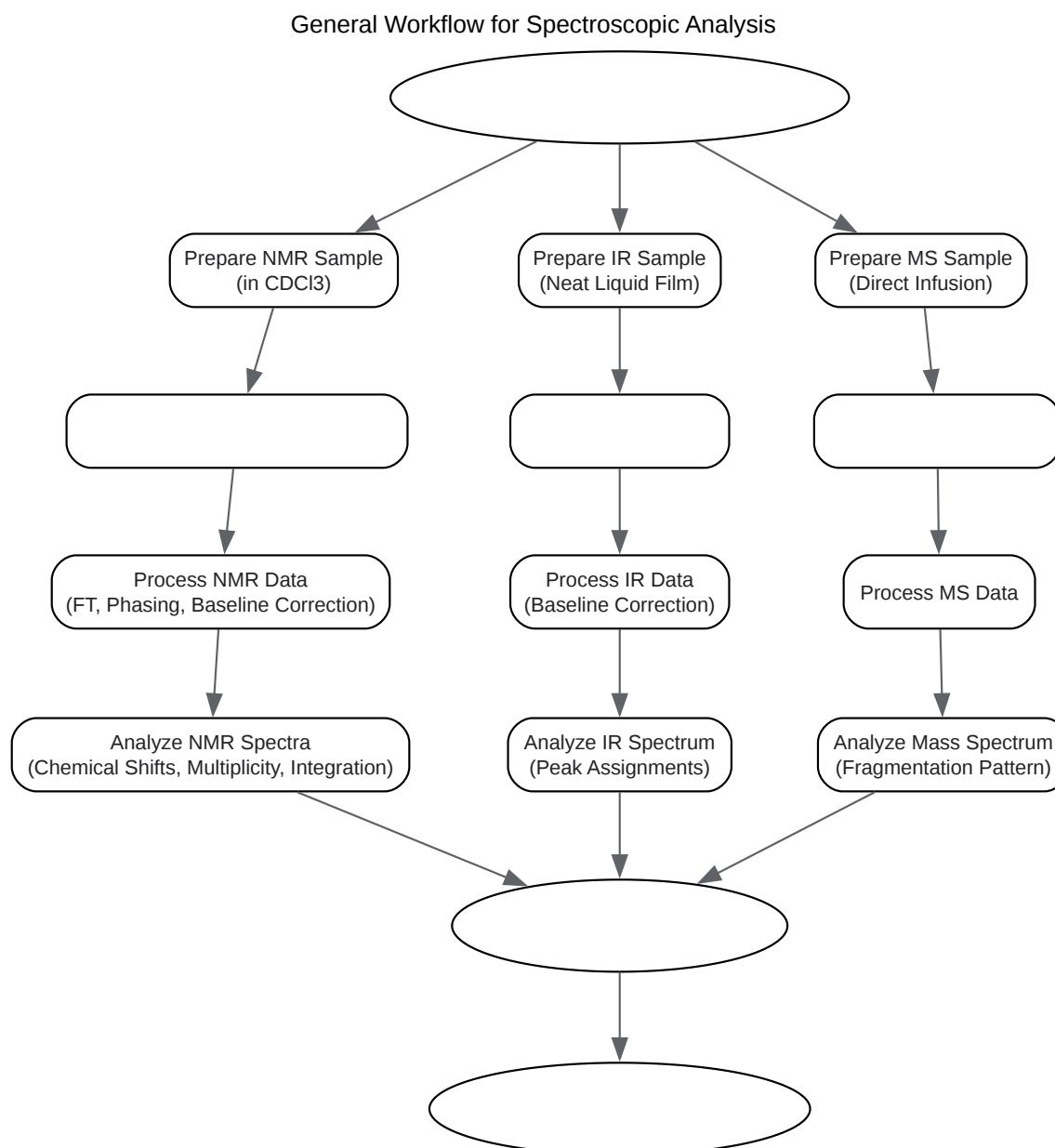
Instrumentation: Mass spectral analysis was performed on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: m/z 40 - 300
- Scan Rate: 1000 amu/s

**Data Processing:** The acquired mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

## Experimental Workflow



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

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